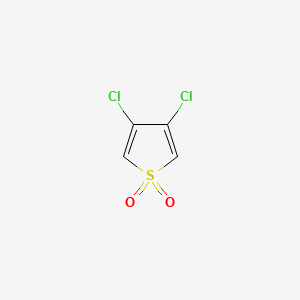
3,4-Dichlorthiophen-1,1-dioxid
Übersicht
Beschreibung
3,4-Dichlorothiophene 1,1-dioxide is a chemical compound with the molecular formula C4H2Cl2O2S and a molecular weight of 185.03 g/mol. It is a derivative of thiophene, a heterocyclic aromatic organic compound, where two chlorine atoms are substituted at the 3 and 4 positions, and an oxygen atom is added to the sulfur atom, forming a dioxo group.
Wissenschaftliche Forschungsanwendungen
3,4-Dichlorothiophene 1,1-dioxide has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound can be used as a probe in biological studies to understand the behavior of thiophene derivatives in biological systems.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
- In living organisms, thiophene 1-oxides (including 3,4-Dichlorothiophene 1,1-dioxide) serve as key intermediates in the metabolism of parent thiophenes, making them relevant in drug metabolism studies .
- 3,4-Dichlorothiophene 1,1-dioxide interacts with its targets through various chemical reactions. For instance, when reacted with cyclopentadiene, it forms 1:1 adducts, acting as a 2π component in Diels–Alder reactions .
- The specific biochemical pathways affected by 3,4-Dichlorothiophene 1,1-dioxide remain largely unexplored. However, its oxidation to the corresponding 1,1-dioxide can be applied in oxidative desulfurization processes, removing sulfur compounds from light oil .
Target of Action
Mode of Action
Biochemical Pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorothiophene 1,1-dioxide typically involves the oxidation of 3,4-dichlorothiophene. Common oxidizing agents include hydrogen peroxide (H2O2) or peracetic acid (CH3CO3H) under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the production of 3,4-Dichlorothiophene 1,1-dioxide may involve continuous flow reactors or batch processes, depending on the scale and specific requirements of the production facility. The choice of oxidizing agent and reaction conditions can vary based on cost, availability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dichlorothiophene 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, often using nucleophiles such as alkyl or aryl halides.
Major Products Formed:
Oxidation Products: Higher oxidation states of the compound.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives where the chlorine atoms are replaced by other functional groups.
Vergleich Mit ähnlichen Verbindungen
Thiophene
Thiophene 1-oxide
Thiophene 1,1-dioxide
2,5-Dichlorothiophene
2,4-Dichlorothiophene
Eigenschaften
IUPAC Name |
3,4-dichlorothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDAIMONSYOOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1(=O)=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200799 | |
| Record name | 3,4-Dichlorothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52819-14-4 | |
| Record name | Thiophene, 3,4-dichloro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52819-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorothiophene 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052819144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichlorothiophene 1,1-Dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROTHIOPHENE 1,1-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/327274TTBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,4-Dichlorothiophene 1,1-dioxide participate in organic reactions, and what are the typical products obtained?
A1: 3,4-Dichlorothiophene 1,1-dioxide acts as a dienophile in Diels-Alder reactions. [, ] This means it reacts with dienes, which are molecules containing two double bonds, to form six-membered rings. The chlorine substituents on the thiophene ring increase its reactivity as a dienophile.
Q2: What are the structural characteristics of 3,4-Dichlorothiophene 1,1-dioxide?
A2: While the provided abstracts lack specific spectroscopic data, we can infer some structural information:
Q3: Are there alternative compounds or approaches to achieve similar synthetic outcomes?
A3: While 3,4-Dichlorothiophene 1,1-dioxide offers a route to specific chlorinated naphthoquinones and quinoline derivatives, alternative synthetic strategies may exist. For instance, 6,7-dibromo-1,4-naphthoquinone can be synthesized from 2,3-dibromonaphthalene through a series of reactions, including nitration, reduction, diazotization, hydrolysis, and oxidation, followed by alkylation. [] Exploring different synthetic routes can offer advantages in terms of yield, cost-effectiveness, or access to different substitution patterns on the final product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















